molecular formula C13H13FN8 B2919468 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine CAS No. 2415628-93-0

6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine

Cat. No.: B2919468
CAS No.: 2415628-93-0
M. Wt: 300.301
InChI Key: JATDHLFZDCVDGI-UHFFFAOYSA-N
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Description

6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine is a complex organic compound that features a purine core substituted with a piperazine ring, which is further functionalized with a fluoropyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative, which is then reacted with a purine precursor under controlled conditions. The fluoropyrimidine group is introduced through nucleophilic substitution reactions, often using fluorinated pyrimidine derivatives as starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Fluorinated pyrimidine derivatives, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets. The fluoropyrimidine group can enhance binding affinity to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-9H-purine
  • 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine

Uniqueness

Compared to similar compounds, 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluoropyrimidine group can enhance its stability and binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN8/c14-9-5-15-13(16-6-9)22-3-1-21(2-4-22)12-10-11(18-7-17-10)19-8-20-12/h5-8H,1-4H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATDHLFZDCVDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2NC=N3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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